molecular formula C35H48O12 B12677780 21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione CAS No. 41092-37-9

21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione

Cat. No.: B12677780
CAS No.: 41092-37-9
M. Wt: 660.7 g/mol
InChI Key: PUCKSOHSQOODDS-QQHFTRTASA-N
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Description

21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione is a synthetic steroidal compound It is characterized by the presence of a glucopyranosyl moiety attached to a pregnene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione typically involves the acetylation of alpha-D-glucopyranosyl bromide followed by its coupling with a pregnene derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like sodium acetate and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.

Scientific Research Applications

21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of glucosylated steroids.

    Biology: Investigated for its potential role in modulating biological pathways involving glucocorticoids.

    Medicine: Explored for its anti-inflammatory and immunosuppressive properties.

Mechanism of Action

The mechanism of action of 21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it can modulate the expression of genes involved in inflammatory and immune responses. The glucopyranosyl moiety may enhance its solubility and bioavailability, facilitating its cellular uptake and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
  • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose

Uniqueness

21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione is unique due to its specific combination of a glucopyranosyl moiety with a pregnene backbone. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

41092-37-9

Molecular Formula

C35H48O12

Molecular Weight

660.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C35H48O12/c1-18(36)42-17-29-30(44-19(2)37)31(45-20(3)38)32(46-21(4)39)33(47-29)43-16-28(41)27-10-9-25-24-8-7-22-15-23(40)11-13-34(22,5)26(24)12-14-35(25,27)6/h15,24-27,29-33H,7-14,16-17H2,1-6H3/t24-,25-,26-,27+,29+,30+,31-,32+,33-,34-,35-/m0/s1

InChI Key

PUCKSOHSQOODDS-QQHFTRTASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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